molecular formula C21H29N3O4 B2804947 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1396885-38-3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2804947
CAS No.: 1396885-38-3
M. Wt: 387.48
InChI Key: VTPOPILSXVDONM-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c25-19(22-10-6-16-4-2-1-3-5-16)20(26)23-14-17-7-11-24(12-8-17)21(27)18-9-13-28-15-18/h4,9,13,15,17H,1-3,5-8,10-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPOPILSXVDONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Advanced

  • Steric Effects : Bulky groups (e.g., cyclohexenyl) hinder nucleophilic attack at the oxalamide carbonyl, slowing hydrolysis but reducing solubility. Use logP calculations to balance hydrophobicity .
  • Electronic Effects : Electron-withdrawing groups (e.g., furan-3-carbonyl) increase electrophilicity of the amide carbonyl, enhancing reactivity in cross-coupling reactions .
  • Piperidine Conformation : N-substituents (e.g., furan-3-carbonyl) influence chair-to-boat transitions, altering binding to planar active sites .

Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactivity hotspots .

What computational tools are recommended for predicting this compound's pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP inhibition .
  • Molecular Dynamics (MD) Simulations : GROMACS for simulating ligand-receptor binding stability over 100-ns trajectories .
  • Docking Studies : AutoDock or Glide to map interactions with targets like GABAA receptors .

Validation : Compare in silico predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

How can researchers resolve low yields in the final coupling step of the synthesis?

Q. Advanced

  • Activating Agents : Replace DCC with EDC·HCl and HOBt to reduce racemization and improve coupling efficiency .
  • Microwave-Assisted Synthesis : Apply microwave irradiation (100°C, 30 min) to accelerate sluggish reactions .
  • Workup Optimization : Quench reactions with ice-cold ammonium chloride to precipitate byproducts before extraction .

Troubleshooting : If yields remain <50%, characterize intermediates via LC-MS to identify unreacted starting materials .

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